

A Comprehensive Guide to the Synthesis of Bisaminooxy-PEG3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **Bis-aminooxy-PEG3**, a homobifunctional crosslinker integral to the development of advanced bioconjugates and antibody-drug conjugates (ADCs). This document outlines a detailed, two-step synthetic protocol, presents key quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Introduction

Bis-aminooxy-PEG3 is a valuable chemical tool characterized by a triethylene glycol (PEG3) spacer flanked by two terminal aminooxy groups. This hydrophilic spacer enhances the aqueous solubility of the resulting conjugates. The terminal aminooxy moieties (-ONH2) are highly reactive towards aldehydes and ketones, forming stable oxime linkages under mild conditions.[1] This chemoselective ligation strategy is widely employed in bioconjugation, enabling the precise attachment of molecules to biomolecules such as proteins, peptides, and carbohydrates.

Synthesis Overview

The synthesis of **Bis-aminooxy-PEG3** is typically achieved through a two-step process commencing with the commercially available triethylene glycol. The first step involves the introduction of protected aminooxy functionalities via a Mitsunobu reaction with N-



hydroxyphthalimide. The subsequent and final step is the deprotection of the phthalimide groups using hydrazine hydrate to yield the desired product.[2]

Experimental Protocols

Step 1: Synthesis of 1,8-Bis(N-phthalimidooxy)-3,6-dioxaoctane (Intermediate 1)

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Triethylene glycol	150.17	1.50 g	10.0
N-Hydroxyphthalimide	163.13	4.08 g	25.0
Triphenylphosphine (PPh3)	262.29	6.56 g	25.0
Diisopropyl azodicarboxylate (DIAD)	202.21	5.0 mL	25.0
Anhydrous Tetrahydrofuran (THF)	-	100 mL	-

Procedure:

- To a stirred solution of triethylene glycol (1.50 g, 10.0 mmol) and N-hydroxyphthalimide (4.08 g, 25.0 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (6.56 g, 25.0 mmol).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add diisopropyl azodicarboxylate (DIAD) (5.0 mL, 25.0 mmol) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,8-Bis(N-phthalimidooxy)-3,6dioxaoctane as a white solid.

Step 2: Synthesis of Bis-aminooxy-PEG3 (Final Product)

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
1,8-Bis(N- phthalimidooxy)-3,6- dioxaoctane	440.41	4.40 g	10.0
Hydrazine hydrate (64%)	50.06	1.5 mL	~30.0
Ethanol	-	100 mL	-

Procedure:

- Dissolve the 1,8-Bis(N-phthalimidooxy)-3,6-dioxaoctane (4.40 g, 10.0 mmol) in ethanol (100 mL) in a round-bottom flask.
- To this solution, add hydrazine hydrate (1.5 mL, ~30.0 mmol).
- Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with ethanol.



- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield Bis-aminooxy-PEG3. The product is often obtained as a colorless oil or a white solid.

Reaction Pathway



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Caption: Synthetic pathway for **Bis-aminooxy-PEG3**.

Product Characterization Data

Property	Bis-aminooxy-PEG3
Molecular Formula	C8H20N2O5
Molecular Weight	224.26 g/mol
CAS Number	98627-70-4
Appearance	Colorless oil or white solid
Purity	Typically >95%
Solubility	Soluble in water, DMF, DMSO, and chlorinated solvents.[3]

Conclusion



This guide provides a detailed and actionable framework for the synthesis of **Bis-aminooxy-PEG3**. The described two-step protocol, adapted from established methodologies for synthesizing aminooxy linkers, offers a reliable route to this important bifunctional crosslinker. The presented data and reaction pathway are intended to support researchers and drug development professionals in the efficient and successful preparation of **Bis-aminooxy-PEG3** for their advanced bioconjugation applications.

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